3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid
Description
This compound is a highly complex macrocyclic molecule featuring multiple functional groups, including:
- 1H-imidazol-4-ylmethyl groups: Likely involved in metal coordination or binding to enzymatic active sites.
- Tetrathia (3,4,52,53-tetrathia): Disulfide bridges or sulfur-rich regions, suggesting structural stability and redox activity.
- Propanoic acid terminus: Improves aqueous solubility and mimics natural substrates for enzyme interactions.
Properties
IUPAC Name |
3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYFGMBLOPGBY-XCQLYXDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CNC=N4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CNC=N5)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CNC=N4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CNC=N5)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H103N23O22S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1710.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1R,6R,...] is a complex synthetic molecule with notable biological activity. Its intricate structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 1710.9 g/mol. The structure features numerous amino acid residues and modifications that enhance its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. This is particularly relevant in cancers resistant to conventional therapies.
- Immunomodulatory Effects : The compound has been observed to modulate immune responses by enhancing the activity of certain immune cells while suppressing others. This dual action can be beneficial in treating autoimmune diseases and enhancing vaccine efficacy.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazole side chains significantly increased the antimicrobial potency against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Testing : In vitro studies using human cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Immunological Assessment : Research published in Immunology Letters indicated that the compound enhanced T-cell proliferation and cytokine production in response to specific antigens .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Comparison with Similar Compounds
Key Research Findings
Similarity-Driven Drug Design : Tools like SwissSimilarity and Tanimoto indexing prioritize analogs with conserved functional groups, enabling rapid screening (e.g., aglaithioduline vs. SAHA) .
Trade-offs in Complexity : Macrocyclic compounds like the target exhibit enhanced specificity but face pharmacokinetic challenges (e.g., low permeability) compared to smaller molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
